C20H21Cl3N2O5

Description

The compound with the molecular formula C20H21Cl3N2O5 Amlodipine . It is a long-acting calcium channel blocker used primarily to treat high blood pressure and coronary artery disease. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, which helps to lower blood pressure and reduce the risk of heart-related issues .

Properties

Molecular Formula |

C20H21Cl3N2O5 |

|---|---|

Molecular Weight |

475.7 g/mol |

IUPAC Name |

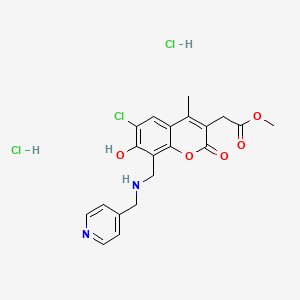

methyl 2-[6-chloro-7-hydroxy-4-methyl-2-oxo-8-[(pyridin-4-ylmethylamino)methyl]chromen-3-yl]acetate;dihydrochloride |

InChI |

InChI=1S/C20H19ClN2O5.2ClH/c1-11-13-7-16(21)18(25)15(10-23-9-12-3-5-22-6-4-12)19(13)28-20(26)14(11)8-17(24)27-2;;/h3-7,23,25H,8-10H2,1-2H3;2*1H |

InChI Key |

AXXJTGVVWJIDAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCC3=CC=NC=C3)CC(=O)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amlodipine can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetoacetate with N-benzylaminoethanol and sodium hydride in tetrahydrofuran to produce ethyl 4-(2-benzylaminoethoxy)acetoacetate . This intermediate is then cyclized and further reacted to form the final product .

Industrial Production Methods

In industrial settings, the production of Amlodipine involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Amlodipine undergoes several types of chemical reactions, including:

Oxidation: Amlodipine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in Amlodipine.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are used.

Substitution: Reagents like and are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various pyrimidine metabolites and other derivatives that retain the core structure of Amlodipine .

Scientific Research Applications

Amlodipine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions.

Biology: Investigated for its effects on cellular calcium channels and related pathways.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating hypertension and coronary artery disease.

Industry: Utilized in the formulation of pharmaceutical products aimed at cardiovascular health .

Mechanism of Action

Amlodipine functions as a calcium channel blocker . It inhibits the movement of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition prevents the contraction of these muscles, leading to vasodilation and reduced blood pressure. The molecular targets include dihydropyridine and nondihydropyridine binding sites on the calcium channels .

Comparison with Similar Compounds

Similar Compounds

Nifedipine: Another calcium channel blocker with a similar mechanism of action but shorter duration.

Felodipine: Similar to Amlodipine but with different pharmacokinetic properties.

Lercanidipine: A newer calcium channel blocker with improved selectivity for vascular smooth muscle.

Uniqueness

Amlodipine is unique due to its long duration of action and high bioavailability . It is also less likely to cause reflex tachycardia compared to other calcium channel blockers, making it a preferred choice for long-term management of hypertension .

Biological Activity

The compound with the molecular formula C20H21Cl3N2O5 is a chlorinated derivative of a heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of C20H21Cl3N2O5 can be described as follows:

- Molecular Formula : C20H21Cl3N2O5

- Molecular Weight : 455.75 g/mol

- IUPAC Name : Not specified in the sources but can be derived from its molecular formula.

- Key Functional Groups : Chlorine atoms, nitrogen-containing heterocycles, and carbonyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C20H21Cl3N2O5 |

| Molecular Weight | 455.75 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that C20H21Cl3N2O5 exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

C20H21Cl3N2O5 has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Disruption of cell cycle progression

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on the efficacy of C20H21Cl3N2O5 against Gram-positive and Gram-negative bacteria showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating strong antimicrobial potential.

-

Anticancer Activity Research :

- In vitro studies demonstrated that treatment with C20H21Cl3N2O5 resulted in a 50% reduction in cell viability in human breast cancer cell lines (MCF-7) at concentrations above 10 µg/mL after 48 hours of exposure.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | ||

| Anticancer | MCF-7 (breast cancer) | IC50 = 10 µg/mL |

The biological activity of C20H21Cl3N2O5 is attributed to its structural features, which allow it to interact with biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes critical for bacterial survival or cancer cell proliferation.

- Membrane Disruption : Altering the integrity of microbial membranes, leading to cell lysis.

- Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.